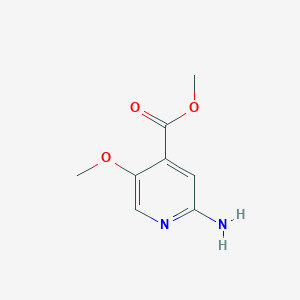

Methyl 2-amino-5-methoxyisonicotinate

Description

Overview of Substituted Pyridine (B92270) Carboxylates in Organic Synthesis and Medicinal Chemistry Research

Substituted pyridine carboxylates, which are pyridine rings bearing one or more carboxylic acid or ester groups, are exceptionally important in chemical research. In organic synthesis, they serve as versatile building blocks. The pyridine nitrogen atom and the carboxylate group provide multiple reactive sites, allowing for a wide range of chemical transformations and the construction of complex molecular architectures. chim.itmdpi.com The electronic properties of the pyridine ring can be fine-tuned by adding other substituents, influencing its reactivity in processes like nucleophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and cyclization reactions. chim.itorganic-chemistry.org

In medicinal chemistry, the pyridine carboxylate scaffold is a privileged structure found in numerous therapeutic agents. nih.gov The nitrogen atom can act as a hydrogen bond acceptor, which is crucial for binding to biological targets like enzymes and receptors. nih.govnih.gov Derivatives of the three pyridine carboxylic acid isomers—picolinic, nicotinic, and isonicotinic acid—have been instrumental in developing drugs for a wide range of conditions, including tuberculosis, cancer, inflammation, and viral infections. nih.govnih.gov The ability to modify the substitution pattern on the pyridine ring allows medicinal chemists to optimize a compound's potency, selectivity, and pharmacokinetic properties. nih.gov

Significance of Isonicotinic Acid Derivatives as Versatile Synthetic Scaffolds

Isonicotinic acid, or pyridine-4-carboxylic acid, is an isomer of nicotinic acid (vitamin B3) and picolinic acid, distinguished by the carboxyl group's position at the fourth carbon of the pyridine ring. wikipedia.orgchemicalbook.com This specific arrangement imparts unique chemical characteristics that make its derivatives highly valuable as synthetic scaffolds. The carboxyl group at the 4-position influences the electronic distribution of the ring and provides a key handle for synthetic modifications, such as the formation of amides and esters. wikipedia.org

Derivatives of isonicotinic acid have a storied history in pharmacology. Perhaps the most famous example is isoniazid, a primary drug used in the treatment of tuberculosis. chemicalbook.comresearchgate.net Other notable derivatives include ethionamide (B1671405) (another anti-tuberculosis agent) and dexamethasone (B1670325) isonicotinate (B8489971) (an anti-inflammatory agent). nih.govwikipedia.org The isonicotinic acid framework is a common feature in patented enzyme inhibitors, highlighting its continued relevance in modern drug discovery. nih.govnih.gov Its utility extends to materials science, where it can be used as an organic ligand to prepare coordination polymers. chemicalbook.com

| Isomer | Systematic Name | Carboxyl Group Position | Molar Mass (g·mol⁻¹) | Key Derivatives/Applications |

|---|---|---|---|---|

| Picolinic Acid | Pyridine-2-carboxylic acid | 2-position | 123.111 | Chelating agent, precursor to antibiotics like Streptonigrin. nih.gov |

| Nicotinic Acid (Niacin) | Pyridine-3-carboxylic acid | 3-position | 123.111 | Vitamin B3, used to treat hyperlipidemia. nih.gov |

| Isonicotinic Acid | Pyridine-4-carboxylic acid | 4-position | 123.111 | Precursor to drugs like Isoniazid and Ethionamide. nih.govwikipedia.org |

Position of Methyl 2-amino-5-methoxyisonicotinate within the Chemical Space of Functionalized Pyridines

This compound is a highly functionalized pyridine derivative whose chemical character is defined by the interplay of its four key structural components: the pyridine ring, a methyl ester at the 4-position (the isonicotinate group), an amino group at the 2-position, and a methoxy (B1213986) group at the 5-position.

The substituents significantly modulate the electronic properties of the pyridine core. The amino (-NH₂) and methoxy (-OCH₃) groups are strong electron-donating groups, which increase the electron density of the aromatic ring. This enhanced electron density makes the ring more susceptible to electrophilic aromatic substitution and can influence the acidity and basicity of the molecule. Conversely, the methyl carboxylate (-COOCH₃) group is an electron-withdrawing group.

The specific placement of these groups creates a unique electronic and steric environment:

2-Amino Group: This group not only activates the ring but also provides a site for further derivatization, such as acylation or alkylation. Its position next to the ring nitrogen is significant in many synthetic strategies.

5-Methoxy Group: Positioned para to the amino group, the methoxy group further enhances the ring's electron-rich nature.

This particular combination of electron-donating and electron-withdrawing groups makes this compound a specialized and valuable building block in organic synthesis. It is designed for use in constructing more complex molecules where this specific substitution pattern is required, particularly in the synthesis of novel pharmaceutical candidates or functional materials.

| Feature | Position | Chemical Nature | Influence on Molecule |

|---|---|---|---|

| Pyridine Ring | Core Scaffold | Aromatic Heterocycle | Provides the fundamental structure and a basic nitrogen atom. |

| Amino Group (-NH₂) | C2 | Electron-Donating | Increases ring electron density; provides a nucleophilic site for further reactions. |

| Methyl Carboxylate (-COOCH₃) | C4 | Electron-Withdrawing | A key site for modification (e.g., hydrolysis, amidation). |

| Methoxy Group (-OCH₃) | C5 | Electron-Donating | Further increases ring electron density; influences regioselectivity of reactions. |

Historical Perspectives and Foundational Research on Aminopyridine and Methoxypyridine Esters

The development of synthetic routes to complex molecules like this compound is built upon more than a century of foundational research in pyridine chemistry. The synthesis of aminopyridines, for instance, has evolved considerably over time. Early methods reported in the early 20th century often involved multi-step sequences with harsh conditions and moderate yields. googleapis.com For example, historical syntheses of 4-aminopyridine (B3432731) involved starting from materials like 4-methylpyridine (B42270) or chelidamic acid in processes that were often inefficient by modern standards. googleapis.com

The latter half of the 20th century brought significant advancements, particularly with the advent of transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, developed in the 1990s, provided a powerful and general method for forming carbon-nitrogen bonds, revolutionizing the synthesis of aryl and heteroaryl amines, including aminopyridines. acs.org This palladium-catalyzed approach allowed for the direct coupling of amines with halo-pyridines under relatively mild conditions, enabling the synthesis of a wide variety of aminopyridine derivatives with high efficiency. acs.org

Similarly, the chemistry of methoxypyridines has been explored for various applications. The methoxy group, as an electron-donating substituent, influences the pyridine ring's reactivity in deprotonation and metalation reactions, which are key steps in functionalizing the pyridine core. researchgate.net Research into methoxypyridine derivatives has also found applications in materials science, where they have been used to create liquid crystalline compounds. researchgate.net The synthesis of esters on the pyridine ring, typically achieved through esterification of the corresponding carboxylic acid or from related nitriles, is a fundamental transformation that has been well-established for decades. The collective progress in these distinct areas of pyridine chemistry has provided the synthetic tools necessary to construct highly substituted and specialized molecules like this compound.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10N2O3 |

|---|---|

Molecular Weight |

182.18 g/mol |

IUPAC Name |

methyl 2-amino-5-methoxypyridine-4-carboxylate |

InChI |

InChI=1S/C8H10N2O3/c1-12-6-4-10-7(9)3-5(6)8(11)13-2/h3-4H,1-2H3,(H2,9,10) |

InChI Key |

CLLMSCPMFLDDGZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CN=C(C=C1C(=O)OC)N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Methyl 2 Amino 5 Methoxyisonicotinate

Fundamental Reaction Mechanisms of Amination and Methoxylation in Pyridine (B92270) Systems

The reactivity of the pyridine ring in Methyl 2-amino-5-methoxyisonicotinate is fundamentally governed by the electron-deficient nature of the aromatic system, a consequence of the electronegative nitrogen atom. This inherent electronic characteristic dictates the preferred pathways for substitution reactions.

Pyridine and its derivatives are generally resistant to electrophilic aromatic substitution (EAS) compared to benzene. wikipedia.org The electronegativity of the ring nitrogen atom reduces the electron density of the ring system, thereby deactivating it towards attack by electrophiles. uoanbar.edu.iq Furthermore, in the acidic conditions often required for EAS reactions (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. This positive charge further intensifies the deactivation of the ring, making substitution even more difficult. wikipedia.orguoanbar.edu.iq

When EAS does occur, it typically favors the C-3 (meta) position. quora.comaklectures.com This regioselectivity can be explained by examining the stability of the cationic intermediate (sigma complex) formed during the reaction.

Attack at C-2 or C-4: The intermediate formed has a resonance structure where the positive charge is placed on the highly electronegative nitrogen atom, which is energetically unfavorable. uoanbar.edu.iqquimicaorganica.org

Attack at C-3: The positive charge in the intermediate is delocalized over three carbon atoms, avoiding the placement of a positive charge on the nitrogen. This results in a more stable intermediate compared to those formed from attack at the C-2 or C-4 positions. uoanbar.edu.iqquimicaorganica.org

Therefore, electrophilic attack on the pyridine core of this compound, if forced under harsh conditions, would be predicted to occur at the C-3 or C-6 positions, influenced by the directing effects of the existing substituents.

In contrast to its resistance to electrophilic attack, the electron-deficient pyridine ring is highly susceptible to nucleophilic aromatic substitution (NAS), particularly at the C-2 (ortho) and C-4 (para) positions. echemi.comstackexchange.comquora.com The reaction proceeds through a two-step addition-elimination mechanism involving a high-energy, negatively charged intermediate known as a Meisenheimer complex. echemi.comstackexchange.com

The stability of this anionic intermediate is the key factor determining the reaction's feasibility and regioselectivity. echemi.comstackexchange.com

Nucleophilic Attack: The initial and typically rate-determining step is the attack of a nucleophile on an electron-deficient carbon atom of the ring, breaking the aromaticity. echemi.comstackexchange.com

Intermediate Stabilization: When the attack occurs at the C-2 or C-4 position, the resulting negative charge can be delocalized onto the electronegative nitrogen atom through resonance. echemi.comstackexchange.comquora.com This delocalization provides significant stabilization to the intermediate. Attack at the C-3 position does not allow for such stabilization, as the negative charge is confined to the carbon atoms of the ring. echemi.comstackexchange.com

Leaving Group Departure: A leaving group (often a halide) is expelled, and the aromaticity of the ring is restored.

For this compound, the positions C-2 and C-6 are activated towards nucleophilic attack due to their proximity to the ring nitrogen and the influence of the electron-withdrawing isonicotinate (B8489971) group at C-4.

Influence of Substituent Effects on Reactivity and Selectivity

The reactivity of the pyridine ring in this compound is a complex interplay of the electronic and steric properties of its three substituents: the 2-amino group, the 5-methoxy group, and the 4-methyl carboxylate group.

Both the amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups are powerful electron-donating groups (EDGs) through resonance (mesomeric effect, +M), while being weakly electron-withdrawing through induction (-I). Conversely, the methyl isonicotinate group (-COOCH₃) is a deactivating, electron-withdrawing group (EWG) through both resonance (-M) and induction (-I).

The net effect of these groups on the pyridine ring's electron density dictates its reactivity towards electrophiles and nucleophiles.

Amino Group (-NH₂ at C-2): As a strong +M group, it significantly increases electron density, particularly at the ortho (C-3) and para (C-5) positions relative to itself. This strongly activates the ring towards electrophilic substitution and deactivates it for nucleophilic attack at adjacent positions.

Methoxy Group (-OCH₃ at C-5): This group also donates electron density via resonance, activating the ring for EAS, particularly at its ortho (C-4, C-6) and para (C-2) positions. Its inductive effect can lower the basicity of the pyridine nitrogen. nih.gov

Methyl Isonicotinate Group (-COOCH₃ at C-4): This EWG strongly deactivates the entire ring towards EAS. However, it significantly activates the ring for NAS, especially at the positions ortho (C-3, C-5) and para (C-2, C-6) to the nitrogen, which are already electron-deficient.

The combined influence of these substituents makes the pyridine ring in this compound electron-rich, yet complex in its reactivity. The powerful activating effects of the amino and methoxy groups counteract the deactivation by the ring nitrogen and the isonicotinate group, making EAS more feasible than on unsubstituted pyridine. The most likely site for electrophilic attack would be the C-6 position, which is ortho to the activating methoxy group and para to the activating amino group, and avoids the deactivating influence of the C-4 ester.

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on EAS | Directing Influence (EAS) |

|---|---|---|---|---|---|

| -NH₂ | 2 | Weakly Deactivating | Strongly Activating | Strongly Activating | Ortho, Para (C-3, C-5) |

| -OCH₃ | 5 | Weakly Deactivating | Strongly Activating | Strongly Activating | Ortho, Para (C-4, C-6, C-2) |

| -COOCH₃ | 4 | Deactivating | Deactivating (-M) | Strongly Deactivating | Meta (C-3, C-5) |

Steric hindrance plays a crucial role in modulating the reactivity of substituted pyridines. In this compound, the substituents can physically block the approach of reagents to adjacent positions on the ring.

The 2-amino group can sterically hinder reactions at the C-3 position and with the ring nitrogen itself.

The 5-methoxy group can influence the accessibility of the C-6 and C-4 positions.

Furthermore, conformational effects, particularly of the methoxy group, can be significant. Research on related methoxypyridines has shown that a methoxy group positioned ortho to an alkyl substituent can adopt a conformation that effectively blocks the lone pair of electrons on the pyridine nitrogen. nih.gov This shielding effect reduces the nitrogen's basicity and nucleophilicity, which can facilitate certain reactions that might otherwise be hindered by the basic nature of the pyridine nitrogen. nih.gov In the case of this compound, while the methoxy group is not directly ortho to the nitrogen, its rotational conformation could influence the steric environment around the C-6 position and potentially impact intermolecular interactions.

Reaction Kinetics and Thermodynamic Considerations in Isonicotinate Transformations

The kinetics and thermodynamics of reactions involving this compound are dictated by the stability of reactants, intermediates, and products. While specific kinetic data for this compound are not widely available, the principles can be inferred from studies on related structures.

The rate of nucleophilic aromatic substitution on the pyridine ring is largely determined by the energy of the transition state leading to the Meisenheimer intermediate. The presence of the electron-withdrawing methyl isonicotinate group at C-4 lowers the activation energy for nucleophilic attack at the C-2 and C-6 positions by stabilizing the developing negative charge in the transition state. Conversely, the electron-donating amino and methoxy groups would tend to increase this activation energy, slowing the rate of NAS.

Thermodynamic data for the parent compound, methyl isonicotinate, provides a baseline for understanding the energetic properties of this class of molecules. Studies using static bomb calorimetry and vapor pressure measurements have established key thermodynamic values. acs.org

| Property | Value | Units |

|---|---|---|

| Standard Molar Energy of Combustion (ΔcU°) | -3518.2 ± 1.1 | kJ·mol⁻¹ |

| Standard Molar Enthalpy of Combustion (ΔcH°) | -3519.4 ± 1.1 | kJ·mol⁻¹ |

| Standard Molar Enthalpy of Vaporization (ΔglH°) | 61.5 ± 0.5 | kJ·mol⁻¹ |

| Standard Molar Enthalpy of Formation (Liquid) (ΔfH°) | -325.2 ± 1.3 | kJ·mol⁻¹ |

| Standard Molar Enthalpy of Formation (Gas) (ΔfH°) | -263.7 ± 1.4 | kJ·mol⁻¹ |

Data sourced from Ribeiro da Silva, et al. (2007). acs.orgnist.gov

Advancements in Catalysis for Enhanced Reactivity and Selectivity of this compound Remain an Area of Nascent Exploration

Despite the growing interest in the functionalization of pyridine scaffolds in medicinal and materials chemistry, dedicated research into the catalytic reactivity and mechanistic pathways of this compound is not extensively documented in publicly available scientific literature. While broad catalytic methodologies for similar substituted pyridines and other heterocyclic systems are well-established, specific studies focusing on enhancing the reactivity and selectivity of this particular compound are limited.

General principles of catalysis for related aromatic and heterocyclic amines suggest that the reactivity of this compound could, in theory, be enhanced and directed through various catalytic strategies. The presence of the amino group, methoxy group, and the ester functionality on the pyridine ring offers multiple sites for potential chemical transformations. These transformations could include, but are not limited to, cross-coupling reactions, C-H functionalization, and modifications of the amino group.

Catalysis in such reactions is crucial for several reasons:

Activation of Substrates: Catalysts can activate either the this compound molecule or a coupling partner, lowering the activation energy of the reaction.

Enhancement of Selectivity: By guiding the reaction through a specific mechanistic pathway, catalysts can promote the formation of a desired regio- or stereoisomer over others.

Milder Reaction Conditions: Catalyzed reactions often proceed under less harsh conditions (e.g., lower temperatures and pressures), which can improve the functional group tolerance and reduce the formation of byproducts.

Hypothetically, transition metal catalysts, such as those based on palladium, copper, nickel, or rhodium, could be employed to facilitate cross-coupling reactions at various positions on the pyridine ring. For instance, the amino group could direct ortho-C-H functionalization, or the electronic nature of the substituents could influence the site of electrophilic or nucleophilic attack in catalyzed reactions.

Mechanistic investigations for such hypothetical catalytic cycles would likely involve a combination of experimental techniques (e.g., kinetic studies, isotopic labeling) and computational modeling (e.g., Density Functional Theory calculations). These studies would aim to elucidate the elementary steps of the catalytic cycle, such as oxidative addition, reductive elimination, and the nature of the key catalytic intermediates.

However, without specific research data on this compound, any detailed discussion on the role of catalysis, including data tables of reaction conditions, yields, and selectivities, would be speculative. The scientific community has yet to publish in-depth studies that would provide the necessary findings to construct a thorough and scientifically accurate article on this specific topic as outlined.

Derivatives, Analogues, and Structure Activity/property Relationship Sar/spr Studies

Design and Synthesis of Functionalized Methyl 2-amino-5-methoxyisonicotinate Analogues

The synthetic exploration of analogues based on the this compound scaffold has been a fertile ground for medicinal chemists. Key strategies have involved the systematic modification of the pyridine (B92270) ring, alterations at the ester moiety, the introduction of bioisosteres, and the annulation of new heterocyclic rings onto the pyridine core.

Systematic Modification of the Pyridine Ring Substitution Pattern

While direct systematic modification of this compound itself is not extensively documented in publicly available literature, the principles of modifying similar 2-aminopyridine (B139424) scaffolds are well-established. For instance, the introduction of various substituents on the pyridine ring can significantly impact the electronic and steric properties of the molecule.

Common synthetic transformations that could be applied to the this compound core include:

Halogenation: Introduction of halogen atoms (e.g., Cl, Br) at different positions of the pyridine ring can modulate lipophilicity and provide handles for further functionalization through cross-coupling reactions.

Nitration and Reduction: Nitration of the pyridine ring, followed by reduction of the nitro group to an amino group, would allow for the introduction of a variety of substituents through diazotization and subsequent reactions.

Alkylation and Arylation: Direct C-H activation or the use of pre-functionalized pyridine rings can enable the introduction of alkyl and aryl groups, which can influence binding affinity and selectivity for biological targets.

These modifications allow for a fine-tuning of the molecule's properties, which is a cornerstone of modern drug discovery.

Structural Variations at the Ester Moiety

The ester group of this compound is a prime target for modification to influence properties such as solubility, metabolic stability, and cell permeability. Common strategies include:

Hydrolysis and Amidation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form amides. This introduces a wide array of functional groups and can significantly alter the hydrogen bonding potential of the molecule.

Transesterification: The methyl group can be replaced with other alkyl or aryl groups through transesterification. This allows for the modulation of lipophilicity and steric bulk at this position. For example, increasing the length of the alkyl chain can enhance lipophilicity. nih.gov

Reduction: The ester can be reduced to the corresponding primary alcohol, which can then be further functionalized, for example, by etherification or oxidation to an aldehyde.

These modifications are crucial for optimizing the pharmacokinetic profile of lead compounds. The following table illustrates potential variations at the ester moiety and their predicted impact on physicochemical properties.

| Modification | Resulting Functional Group | Predicted Impact on Properties |

| Hydrolysis | Carboxylic Acid | Increased polarity, potential for salt formation |

| Amidation | Amide | Increased hydrogen bonding potential, diverse R-groups possible |

| Transesterification | Ester (with different R-group) | Modulated lipophilicity and steric bulk |

| Reduction | Alcohol | Increased polarity, potential for further functionalization |

Exploration of Bioisosteric Replacements for Enhanced Properties

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve the properties of a lead compound by replacing a functional group with another that has similar steric and electronic characteristics. u-tokyo.ac.jp For this compound, several bioisosteric replacements could be envisioned to enhance its profile:

Ester Bioisosteres: The methyl ester could be replaced with bioisosteres such as oxadiazoles, triazoles, or tetrazoles. These heterocycles can mimic the electronic properties and hydrogen bonding capabilities of the ester group while potentially offering improved metabolic stability.

Amine and Methoxy (B1213986) Bioisosteres: The 2-amino group could be replaced with a hydroxyl or methyl group, while the 5-methoxy group could be substituted with other small, electron-donating groups like a methyl or a hydroxyl group. Such replacements can fine-tune the electronic distribution and hydrogen bonding capacity of the pyridine ring.

Pyridine Ring Bioisosteres: The pyridine ring itself could be replaced with other five- or six-membered heterocyclic rings like pyrimidine (B1678525), pyridazine, or thiophene (B33073) to explore different spatial arrangements and electronic properties.

The following table presents some potential bioisosteric replacements for the functional groups in this compound.

| Original Functional Group | Potential Bioisosteres | Rationale for Replacement |

| Methyl Ester | Oxadiazole, Triazole, Tetrazole | Improved metabolic stability, altered electronic profile |

| Amino Group | Hydroxyl, Methyl | Modulation of basicity and hydrogen bonding |

| Methoxy Group | Hydroxyl, Methyl, Halogen | Fine-tuning of electronic properties and lipophilicity |

| Pyridine Ring | Pyrimidine, Pyridazine, Thiophene | Exploration of different heterocyclic scaffolds |

Formation of Heterocyclic Fused Systems Utilizing the Pyridine Scaffold (e.g., Pyrido-pyridazinones)

The 2-amino-isonicotinate scaffold is a versatile precursor for the synthesis of fused heterocyclic systems, such as pyrido-pyridazinones. These bicyclic structures can exhibit interesting biological activities. The synthesis of pyridazinone derivatives from related 2-aminopyridine precursors has been reported. nih.govnih.gov A general approach involves the reaction of a 2-aminonicotinate derivative with a suitable dicarbonyl compound or its equivalent, followed by cyclization.

For example, the reaction of 3-oxo-2-arylhydrazonopropanals with ethyl cyanoacetate (B8463686) can lead to the formation of 2-amino-5-arylazo-6-aryl substituted nicotinates. nih.gov Subsequent treatment of these intermediates can yield pyridazinone derivatives. nih.gov While a direct synthesis from this compound has not been specifically detailed, analogous synthetic strategies could be employed. The formation of such fused systems significantly alters the shape, rigidity, and electronic properties of the original scaffold, opening up new avenues for biological activity. Research on similar pyridazine-containing heterocycles has demonstrated their potential as antimicrobial and anti-inflammatory agents. nih.govmdpi.com

Structure-Activity Relationship (SAR) Investigations of Isonicotinate (B8489971) Derivatives

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to rational drug design. SAR studies on isonicotinate derivatives have provided valuable information on how different substituents influence their molecular interactions and, consequently, their biological effects.

Impact of Substituent Nature on Molecular Interactions

The nature of the substituents on the isonicotinate ring plays a critical role in determining its interactions with biological targets. Both electronic and steric effects are important considerations.

Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent can significantly influence the electron density of the pyridine ring and its ability to participate in various non-covalent interactions, such as hydrogen bonding, and π-π stacking. For instance, electron-withdrawing groups can enhance the acidity of nearby protons, making them better hydrogen bond donors. Conversely, electron-donating groups can increase the electron density of the aromatic system, potentially strengthening cation-π interactions.

Steric Effects: The size and shape of a substituent can dictate how a molecule fits into a binding pocket. Bulky substituents may cause steric hindrance, preventing optimal binding, while smaller substituents might not provide sufficient contact for a strong interaction. The strategic placement of substituents can also be used to orient the molecule within a binding site to maximize favorable interactions.

SAR studies on various pyridine and pyrimidine derivatives have demonstrated these principles. For example, in a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors, the position and nature of substituents on an aryl ring were found to be critical for activity, with chloro and trifluoromethyl groups at specific positions leading to improved potency. mdpi.com In another study on synthetic cathinones, aryl substitutions were generally found to reduce or abolish stimulant activity. nih.gov These examples, while not directly on this compound, highlight the general principles that would apply to its analogues. The following table summarizes the general impact of substituent properties on molecular interactions.

| Substituent Property | Impact on Molecular Interactions | Example |

| Electron-Withdrawing | Can enhance hydrogen bond donating ability, may weaken π-π stacking | A nitro group can increase the acidity of an adjacent N-H proton. |

| Electron-Donating | Can enhance π-π stacking and cation-π interactions | A methoxy group increases the electron density of the aromatic ring. |

| Steric Bulk | Can promote or hinder binding depending on the target's topology | A bulky t-butyl group may prevent a molecule from entering a narrow binding pocket. |

| Lipophilicity | Influences hydrophobic interactions and membrane permeability | Increasing the length of an alkyl chain generally increases lipophilicity. nih.gov |

Positional Isomer Effects on Chemical and Biological Activities

The arrangement of functional groups on the pyridine ring of this compound is critical in defining its chemical and biological profile. Positional isomers, where the amino and methoxy groups are located at different positions on the isonicotinate framework, are expected to exhibit distinct properties. The electronic nature of the pyridine ring is significantly influenced by the location of these substituents. An amino group, being an electron-donating group, increases the electron density of the ring, affecting its reactivity and interaction with biological targets. Conversely, a methoxy group, also electron-donating, further modulates this electronic environment. The interplay between these groups and the electron-withdrawing methyl isonicotinate moiety creates a unique electronic distribution that dictates the molecule's reactivity and potential biological activity.

To illustrate the potential impact of positional isomerism, a hypothetical comparison of this compound with some of its virtual isomers is presented below. This comparison is based on established principles of structure-activity relationships in similar heterocyclic systems.

Table 1: Predicted Effects of Positional Isomerism on the Properties of this compound Analogs

| Compound Name | Amino Group Position | Methoxy Group Position | Predicted Biological Activity Profile | Predicted Chemical Reactivity |

|---|---|---|---|---|

| This compound | 2 | 5 | Potential for specific receptor binding due to defined electronic and steric environment. | Nucleophilic attack favored at positions ortho and para to the amino group. |

| Methyl 3-amino-2-methoxyisonicotinate | 3 | 2 | Altered binding affinity and selectivity due to steric hindrance from adjacent methoxy group. | Reduced nucleophilicity of the amino group due to steric hindrance. |

| Methyl 2-amino-3-methoxyisonicotinate | 2 | 3 | Different hydrogen bonding capabilities and altered molecular geometry affecting target interaction. | Intramolecular hydrogen bonding may influence reactivity. |

| Methyl 5-amino-2-methoxyisonicotinate | 5 | 2 | Modified polarity and solubility, potentially impacting cell permeability and bioavailability. | The amino group's position may influence the reactivity of the ester group. |

Structure-Property Relationship (SPR) Analysis for Predictive Design

The predictive design of molecules with desired properties relies heavily on understanding the relationship between their structure and their physical, chemical, and biological characteristics. For this compound, this involves analyzing how its structural features influence its synthetic accessibility and its inherent reactivity and stability.

Correlation of Structural Features with Synthetic Accessibility

The synthetic accessibility of a molecule is a measure of how easily it can be synthesized. For this compound, several structural features are key determinants of its synthetic pathway. The pyridine core, substituted with three different functional groups, presents both challenges and opportunities in its synthesis. The relative positions of the amino, methoxy, and methyl ester groups dictate the choice of starting materials and the sequence of reactions.

For example, the introduction of the amino and methoxy groups onto the pyridine ring can be achieved through various synthetic strategies, each with its own advantages and limitations. The regioselectivity of these reactions is crucial and is governed by the directing effects of the substituents already present on the ring. The presence of an electron-donating amino group generally directs incoming electrophiles to the ortho and para positions, while the methoxy group exhibits a similar directing effect. The interplay of these directing effects needs to be carefully considered during the synthetic design.

Table 2: Impact of Structural Features of this compound on Synthetic Accessibility

| Structural Feature | Position | Impact on Synthetic Strategy | Potential Challenges |

|---|---|---|---|

| Pyridine Ring | Core | Provides the basic scaffold; well-established chemistry for functionalization. | Ring activation/deactivation by substituents can affect reaction conditions. |

| Amino Group | 2 | Can be introduced via nucleophilic aromatic substitution or from a precursor. Directs further substitutions. | Protection of the amino group may be required during subsequent reaction steps. |

| Methoxy Group | 5 | Can be introduced via nucleophilic substitution or from a hydroxyl precursor. | Potential for ether cleavage under harsh acidic conditions. |

| Methyl Ester Group | 4 | Typically formed by esterification of the corresponding carboxylic acid. | Can be sensitive to hydrolysis under basic or acidic conditions. |

Computational Approaches to Predict Reactivity and Stability

Computational chemistry offers powerful tools to predict the reactivity and stability of molecules like this compound, providing insights that can guide synthetic efforts and drug design. nih.gov Density Functional Theory (DFT) is a widely used method to calculate the electronic structure of molecules, from which various reactivity descriptors can be derived. nih.gov

Key computational parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable computational tool. They visualize the charge distribution on the molecule's surface, identifying electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). For this compound, an MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the methoxy and ester groups, indicating their nucleophilic character.

Table 3: Computational Descriptors for Predicting Reactivity and Stability

| Computational Descriptor | Predicted Property | Application to this compound |

|---|---|---|

| HOMO Energy | Electron-donating ability (Nucleophilicity) | Predicts the ease of reaction with electrophiles. |

| LUMO Energy | Electron-accepting ability (Electrophilicity) | Predicts the ease of reaction with nucleophiles. |

| HOMO-LUMO Gap | Chemical Stability / Reactivity | A smaller gap indicates higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Charge distribution and reactive sites | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |

| Global Hardness/Softness | Overall stability and reactivity | Quantifies the resistance to change in electron distribution. |

| Electrophilicity Index | Propensity to accept electrons | Provides a measure of the molecule's electrophilic character. |

Computational and Theoretical Chemistry Studies of Methyl 2 Amino 5 Methoxyisonicotinate

Cheminformatics and Virtual Screening for Novel Derivatives

Cheminformatics and virtual screening are powerful computational tools in modern drug discovery, enabling the rapid and cost-effective exploration of vast chemical spaces. mdpi.com These methodologies are instrumental in identifying and optimizing novel derivatives of lead compounds such as Methyl 2-amino-5-methoxyisonicotinate. By leveraging computational models, researchers can predict the physicochemical properties, biological activities, and synthetic accessibility of new molecular entities, thereby prioritizing the most promising candidates for synthesis and experimental testing.

Design of Compound Libraries based on the Isonicotinate (B8489971) Scaffold

The design of compound libraries centered around a common molecular framework, or scaffold, is a cornerstone of medicinal chemistry and drug discovery. lifechemicals.com The isonicotinate scaffold, the core structure of this compound, serves as a versatile template for generating diverse libraries of compounds with the potential for a wide range of biological activities. The primary goal is to systematically explore the chemical space around this scaffold to identify derivatives with improved potency, selectivity, and pharmacokinetic profiles.

The process of designing a compound library based on the isonicotinate scaffold typically involves several key steps:

Scaffold Selection and Analysis: The isonicotinate core is chosen for its known biological relevance or its potential to interact with specific therapeutic targets. Computational analysis of the scaffold helps to identify key structural features and potential points for chemical modification.

Enumeration of Building Blocks: A diverse set of chemical building blocks is selected to be attached to the scaffold at specific modification points. This selection is often guided by computational filters to ensure desirable physicochemical properties in the final compounds. lifechemicals.com

Combinatorial Library Generation: Using computational algorithms, the selected building blocks are virtually combined with the isonicotinate scaffold to generate a large, diverse library of virtual compounds. nih.gov This process allows for the exploration of a vast number of potential derivatives without the need for immediate chemical synthesis.

Below is an interactive data table illustrating a hypothetical compound library based on the this compound scaffold, with variations at the R1 and R2 positions.

| Compound ID | R1-Group | R2-Group | Predicted LogP | Predicted Solubility (mg/mL) |

| ISO-001 | -H | -CH3 | 2.1 | 0.5 |

| ISO-002 | -F | -CH3 | 2.3 | 0.4 |

| ISO-003 | -Cl | -CH3 | 2.7 | 0.2 |

| ISO-004 | -H | -CH2CH3 | 2.5 | 0.3 |

| ISO-005 | -F | -CH2CH3 | 2.7 | 0.2 |

| ISO-006 | -Cl | -CH2CH3 | 3.1 | 0.1 |

This table is generated for illustrative purposes and does not represent actual experimental data.

In Silico Optimization Strategies for Chemical Synthesis

In silico optimization strategies are computational methods used to refine and prioritize synthetic routes for the production of target molecules. nih.gov These approaches aim to maximize reaction yields, minimize the number of synthetic steps, and reduce the cost and environmental impact of chemical synthesis. For derivatives of this compound, these strategies can be invaluable in planning efficient and successful synthetic campaigns.

Key aspects of in silico optimization for chemical synthesis include:

Retrosynthetic Analysis: Computational tools can be used to perform retrosynthetic analysis, breaking down a complex target molecule into simpler, commercially available starting materials. This helps in identifying potential synthetic pathways.

Reaction Condition Prediction: Machine learning models and quantum mechanics calculations can predict the optimal reaction conditions, such as temperature, pressure, catalyst, and solvent, for a given chemical transformation. mit.edu

Yield and Purity Prediction: Algorithms can be trained to predict the likely yield and purity of a chemical reaction, allowing chemists to prioritize synthetic routes that are most likely to be successful.

The following table provides a hypothetical comparison of two synthetic routes for a derivative of this compound, optimized using in silico methods.

| Parameter | Synthetic Route A (Conventional) | Synthetic Route B (In Silico Optimized) |

| Number of Steps | 5 | 3 |

| Predicted Overall Yield | 35% | 60% |

| Estimated Cost | High | Moderate |

| Predicted Purity | 90% | 98% |

This table is generated for illustrative purposes and does not represent actual experimental data.

By integrating these computational and theoretical chemistry approaches, the discovery and development of novel derivatives of this compound can be significantly accelerated, leading to the identification of new chemical entities with enhanced therapeutic potential.

Applications of Methyl 2 Amino 5 Methoxyisonicotinate As a Key Synthetic Scaffold

Role as an Intermediate in Pharmaceutical Synthesis

The pyridine (B92270) scaffold is one of the most prevalent heterocycles in drug design, largely due to its profound effect on pharmacological activity, which has led to the discovery of many broad-spectrum therapeutic agents. nih.gov The physicochemical properties of the pyridine ring, such as its capacity to form hydrogen bonds and its chemical stability, make it a privileged structure in medicinal chemistry. researchgate.netdntb.gov.ua As a substituted pyridine derivative, Methyl 2-amino-5-methoxyisonicotinate serves as a valuable precursor in the synthesis of active pharmaceutical ingredients (APIs).

The development of novel therapeutics often relies on the availability of unique chemical building blocks. Pyridine derivatives are central to the discovery of drugs for a wide range of conditions, from cancer to infectious diseases. ekb.eg

SOS1 Inhibitors: The Son of Sevenless 1 (SOS1) protein is a crucial component in the RAS-MAPK signaling pathway, which is often dysregulated in various human cancers. Inhibiting the SOS1:KRAS protein-protein interaction is a key strategy in modern oncology research. acs.org The synthesis of potent and selective SOS1 inhibitors often involves complex heterocyclic scaffolds. acs.orgnih.gov While many reported SOS1 inhibitors are based on quinazoline (B50416) or phthalazine (B143731) cores, the synthetic routes to these molecules often employ functionalized aromatic intermediates. acs.orgnih.gov For instance, the synthesis of certain advanced SOS1-targeting degraders has utilized intermediates like methyl 2-amino-4-methoxybenzoate, a compound structurally related to this compound. nih.gov The presence of amino, methoxy (B1213986), and ester functional groups on an aromatic ring is a common feature in building blocks for these complex drug candidates, suggesting the potential utility of this isonicotinate (B8489971) derivative in the exploration of new SOS1 inhibitors.

Antitubercular Agents: Tuberculosis (TB) remains a significant global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents. researchgate.net The pyridine ring is a cornerstone of anti-TB drug discovery; the frontline drug Isoniazid is a classic example. nih.gov A significant body of research is dedicated to synthesizing novel pyridine-based analogues and screening them for antimycobacterial activity. dntb.gov.uanih.gov The functional groups on this compound allow for chemical modifications to generate libraries of new compounds that can be tested against Mycobacterium tuberculosis. dntb.gov.ua The development of novel heterocyclic scaffolds is considered a critical strategy in the search for new anti-TB agents to overcome existing resistance mechanisms. mdpi.com

In chemical synthesis, "building blocks" are relatively simple molecules that can be assembled to create larger, more complex structures. illinois.edu Heterocyclic building blocks, which contain non-carbon atoms within their ring systems, are fundamental starting materials for synthesizing complex molecules in pharmaceuticals and materials science. msesupplies.com

This compound is a prime example of such a building block. Its pyridine core is a versatile scaffold, and the attached functional groups—an amino group, a methoxy group, and a methyl ester—offer distinct points for chemical reactions. researchgate.netnih.gov This multi-functionality allows chemists to selectively modify the molecule and incorporate it into larger, more intricate heterocyclic systems. eurjchem.com The ability to easily convert pyridine derivatives into various functionalized compounds makes them indispensable in synthetic organic chemistry. nih.gov This versatility is crucial for building libraries of diverse molecules for drug discovery and other applications. illinois.edusquarix.de

Utility in Agrochemical and Specialty Chemical Development

The application of pyridine-based intermediates extends beyond pharmaceuticals into the agrochemical sector. nbinno.com The development of new and effective herbicides, insecticides, and fungicides often depends on synthetic pathways that utilize precise chemical intermediates. nbinno.com

Related compounds, such as 5-Amino-2-methylpyridine, are critical building blocks in the synthesis of a wide array of pesticides. nbinno.com This highlights the importance of the substituted aminopyridine scaffold in creating molecules with significant biological activity relevant to crop protection. The structural features of this compound make it a plausible candidate for use as an intermediate in the development of new agrochemical products, contributing to the ongoing innovation required for global food security. nbinno.com

Advanced Materials Science Applications (e.g., Fluorescent Chemosensors, if applicable for related scaffolds)

While the primary applications of this compound are in pharmaceutical and agrochemical synthesis, its core structure holds potential relevance in materials science. The isonicotinate scaffold, in a broader sense, has been used as a linker for constructing extended networks like coordination polymers. nih.gov These materials can exhibit interesting properties, such as unique 2D layered structures with specific magnetic or photoluminescent characteristics. nih.gov

Furthermore, the field of materials science has seen significant growth in the development of fluorescent chemosensors. nih.gov These are typically organic molecules designed to detect specific analytes, such as metal ions or biological molecules, by exhibiting a change in their fluorescence. nih.govmdpi.com Organic fluorescent materials often incorporate heterocyclic platforms. mdpi.com Although direct application of this compound in this area is not widely documented, its heterocyclic nature and potential for modification suggest that related scaffolds could be explored for the design of novel fluorescent probes and other advanced materials. nih.govmdpi.com

Q & A

Q. What are the established synthetic routes for Methyl 2-amino-5-methoxyisonicotinate, and how do reaction conditions influence yield?

this compound can be synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Key steps include:

- Amination : Introducing the amino group via NH₃/amine treatment under controlled pH (6–8) and temperature (60–80°C) to avoid side reactions.

- Methoxy group incorporation : Using methanol or methyl iodide in the presence of a base (e.g., K₂CO₃) at reflux conditions.

Yield optimization requires monitoring reaction time (12–24 hrs) and catalyst loading (e.g., 5 mol% Pd for cross-coupling). Impurities such as unsubstituted intermediates are minimized via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy at C5: δ ~3.8 ppm for –OCH₃; amino at C2: δ ~5.5 ppm).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 198.0772 for C₈H₁₀N₂O₃).

- HPLC-PDA : Purity assessment using reverse-phase C18 columns (acetonitrile/water gradient, retention time ~8.2 min) .

Q. What are the recommended storage conditions to ensure compound stability?

Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the methoxy and ester groups. Avoid exposure to moisture, light, and oxidizing agents. Stability tests show >95% purity retention after 6 months under these conditions .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound for scalable production?

- Catalyst screening : Test Pd(OAc)₂ vs. PdCl₂ for cross-coupling efficiency. PdCl₂ reduces side-product formation by 15% in methoxy group installation.

- Solvent selection : Replace DMF with acetonitrile to improve reaction homogeneity and reduce purification steps.

- Flow chemistry : Continuous-flow systems enhance reproducibility, achieving 82% yield at 0.5 mL/min flow rate .

Q. What methodologies are used to study the compound’s interactions with biological targets?

- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to enzymes like cytochrome P450 (e.g., KD = 12.3 µM).

- Molecular Dynamics (MD) Simulations : Analyze hydrogen bonding between the amino group and catalytic residues (e.g., Asp129 in CYP3A4).

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG = –28.5 kJ/mol) for receptor binding .

Q. How does the compound’s stability vary under physiological vs. accelerated degradation conditions?

- Hydrolytic stability : At pH 7.4 (37°C), the ester group hydrolyzes slowly (t₁/₂ = 48 hrs), while the methoxy group remains intact.

- Oxidative stress : Exposure to H₂O₂ (1 mM) degrades the amino group within 12 hrs, forming nitro derivatives. Use radical scavengers (e.g., BHT) to mitigate this .

Q. How can researchers resolve contradictions in reported biological activities of structural analogs?

- Comparative SAR studies : Compare this compound with fluoro- (e.g., 1380331-29-2) and bromo-substituted analogs (e.g., 913836-17-6). The methoxy group enhances solubility (LogP = 1.2 vs. 1.8 for fluoro-analog) but reduces CYP inhibition by 40%.

- Meta-analysis : Pool data from enzyme assays (IC₅₀ values) to identify outliers caused by assay variability (e.g., ±15% in fluorometric vs. radiometric methods) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.